[(1-Ethynyl-4-methylidenecyclohexyl)oxy](trimethyl)silane
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Overview
Description
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane is an organosilicon compound with the molecular formula C12H20OSi. It is known for its unique structure, which includes an ethynyl group, a methylidene group, and a trimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane typically involves the reaction of 1-ethynyl-4-methylidenecyclohexanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1-ethynyl-4-methylidenecyclohexanol+trimethylchlorosilane→(1-Ethynyl-4-methylidenecyclohexyl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used to replace the trimethylsilane group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the trimethylsilane group can be easily substituted. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler compound with the formula (CH3)3SiH, used in similar applications but lacks the complexity of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane).
Ethynyltrimethylsilane: Another related compound with the formula (CH3)3SiC≡CH, used in organic synthesis.
Uniqueness
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane is unique due to its combination of an ethynyl group, a methylidene group, and a trimethylsilane group. This combination allows it to participate in a wider range of chemical reactions compared to simpler silanes.
Properties
CAS No. |
142076-68-4 |
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Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
(1-ethynyl-4-methylidenecyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-6-12(13-14(3,4)5)9-7-11(2)8-10-12/h1H,2,7-10H2,3-5H3 |
InChI Key |
BDDAVAMCQBFLPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC(=C)CC1)C#C |
Origin of Product |
United States |
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